molecular formula C10H10 B097363 4a,8a-Dihydronaphthalene CAS No. 17344-74-0

4a,8a-Dihydronaphthalene

Cat. No. B097363
CAS RN: 17344-74-0
M. Wt: 130.19 g/mol
InChI Key: VWKKDGVKAXUQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4a,8a-Dihydronaphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is a bicyclic organic compound that has a wide range of applications in scientific research. This compound has been synthesized by various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Electrocyclization Mechanisms

  • Electrocyclization of [10]annulene : Research has explored the 6‐π electrocyclization of [10]annulene, yielding 4a,8a‐dihydronaphthalene through various quantum‐chemical methods. The study provides insights into the preferred configurations and cyclization mechanisms, contributing significantly to our understanding of molecular transformations in organic chemistry (Palmeiro & Castaño, 2021).

Synthesis and Transformation

  • Enantioselective Synthesis : A method for the enantioselective synthesis of 1,2-dihydronaphthalenes was developed, showcasing their significance in medicinal and synthetic chemistry. The approach uses oxidative N-heterocyclic carbene catalysis, yielding compounds with high yield and stereochemical control (Perveen et al., 2017).
  • Cytotoxic Agents against Cancer Cells : Dihydronaphthalene derivatives have been synthesized and evaluated for their potential as cytotoxic agents against MCF-7 human cancer cells. This research highlights the therapeutic potential of dihydronaphthalene compounds in cancer treatment (Ahmed et al., 2020).

Environmental and Ecological Applications

  • Control of Geosmin and 2-Methylisoborneol in Waters : The study examines the biochemical and ecological aspects of geosmin and 2-MIB, compounds related to 4a,8a-dihydronaphthalene, in source waters. This research is crucial for understanding and managing water malodors (Jüttner & Watson, 2007).

Photophysical and Electrochemical Studies

  • Investigation of Molecular Vibrations : A comprehensive study of the molecular vibrations of 1,4-dihydronaphthalene in its ground and excited electronic states was conducted, providing valuable insights into the photophysical properties of dihydronaphthalene derivatives (Rishard et al., 2009).

Catalytic Applications

  • Palladium-Catalyzed Cross-Coupling Reactions : Research on 4a,8a-azaboranaphthalene, a compound related to dihydronaphthalene, highlights its use in palladium-catalyzed cross-coupling reactions. This demonstrates the compound's utility in synthetic organic chemistry and the development of new fluorophores (Sun et al., 2014).

properties

CAS RN

17344-74-0

Product Name

4a,8a-Dihydronaphthalene

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

4a,8a-dihydronaphthalene

InChI

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-10H

InChI Key

VWKKDGVKAXUQEB-UHFFFAOYSA-N

SMILES

C1=CC2C=CC=CC2C=C1

Canonical SMILES

C1=CC2C=CC=CC2C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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